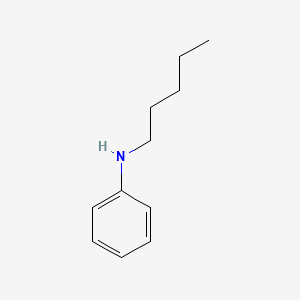

N-Pentylaniline

CAS No.: 2655-27-8

Cat. No.: VC3701934

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2655-27-8 |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | N-pentylaniline |

| Standard InChI | InChI=1S/C11H17N/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10H2,1H3 |

| Standard InChI Key | UMNSMBWAESLVOC-UHFFFAOYSA-N |

| SMILES | CCCCCNC1=CC=CC=C1 |

| Canonical SMILES | CCCCCNC1=CC=CC=C1 |

Introduction

Physical and Chemical Properties

N-Pentylaniline exhibits well-defined physical and chemical properties that are essential for understanding its behavior in various applications. The compound exists as a liquid at room temperature with a characteristic appearance that can range from light orange to yellow to green depending on purity and storage conditions .

Key Physical Properties

The following table summarizes the essential physical properties of N-Pentylaniline:

These physical properties reflect the compound's molecular structure and influence its behavior in various chemical and industrial processes. The relatively high boiling point (245-258.3°C) indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the secondary amine group . The moderate logP value of 3.36170 suggests a substantial lipophilic character, which affects its solubility profile and potential applications in non-polar environments .

Chemical Reactivity

As a secondary aromatic amine, N-Pentylaniline exhibits chemical reactivity characteristic of this functional group. The nitrogen atom possesses a lone pair of electrons that can participate in nucleophilic reactions. Meanwhile, the aromatic ring can undergo typical electrophilic aromatic substitution reactions, although the electron-donating effect of the amino group influences the regioselectivity of such reactions.

The presence of the N-H bond enables hydrogen bonding, which contributes to its physical properties and interactions with other molecules. This feature is particularly relevant for its potential applications in synthesis and as an intermediate in various chemical transformations.

Synthesis Methods

The synthesis of N-Pentylaniline can be accomplished through several methodological approaches, each with distinct advantages and limitations. While the search results don't provide specific synthesis protocols for N-Pentylaniline, general approaches for N-alkylanilines can be inferred.

Modern Catalytic Methods

The search results indicate advancements in catalytic methods for C-N bond formation that could be applicable to N-Pentylaniline synthesis. Traditional palladium-catalyzed coupling methods have been reported to have limitations, including long reaction times (over 12 hours), lower yields (less than 60%), and formation of numerous byproducts including tri- and di-substituted products .

More recent approaches involve the use of carbene metal ligands and bases as catalysts. While specifically mentioned for N-aryl/alkylanthraquinone derivatives, similar principles could be adapted for N-Pentylaniline synthesis. These methods potentially offer shorter reaction times (2-12 hours) and may result in higher yields with fewer byproducts compared to traditional methods .

Purification Techniques

After synthesis, purification of N-Pentylaniline typically involves chromatographic methods. The search results mention silica column purification using petroleum ether/dichloromethane (9:1) as an elution system for similar N-arylated compounds . This approach may be applicable for obtaining high-purity N-Pentylaniline suitable for analytical or research applications.

Applications of N-Pentylaniline

N-Pentylaniline finds applications in various fields due to its unique structural features and reactivity. While the search results don't provide explicit applications for N-Pentylaniline specifically, its chemical class suggests several potential uses.

Research Applications

In the research domain, N-Pentylaniline has been utilized in chromatographic studies. The search results mention that "On the phase with sulfur, the retention times of N-anilines were shorter" , indicating its potential use as a probe molecule in chromatographic method development and stationary phase characterization.

Industrial Applications

As a member of the N-alkylaniline family, N-Pentylaniline may serve as:

-

An intermediate in the synthesis of pharmaceuticals

-

A precursor in the preparation of dyes and pigments

-

A component in specialty chemical formulations

-

A building block for more complex organic molecules

The relatively high purity standards available commercially (>98.0% as indicated in the search results) suggest that N-Pentylaniline is produced with sufficient quality for various technical applications .

Analytical Methods for Characterization

Various analytical techniques can be employed for the detection, quantification, and characterization of N-Pentylaniline. These methods are essential for quality control and research applications.

Chromatographic Methods

Gas Chromatography (GC) is frequently used for purity determination of N-Pentylaniline, as indicated by the specification of >98.0% purity determined by GC in the search results . This technique allows for effective separation and quantification of the compound and potential impurities.

High-Performance Liquid Chromatography (HPLC) may also be employed for N-Pentylaniline analysis. The search results mention chromatographic studies involving N-anilines, suggesting that these compounds can be effectively analyzed using liquid chromatographic techniques .

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity of N-Pentylaniline, as mentioned in the search results . This technique provides detailed information about the molecular structure, including the chemical environment of different hydrogens and carbons within the molecule.

Other spectroscopic methods likely useful for N-Pentylaniline characterization include:

-

Infrared (IR) spectroscopy for identifying functional groups

-

Mass spectrometry for determining molecular weight and fragmentation patterns

-

UV-Visible spectroscopy for characterizing the aromatic system

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume